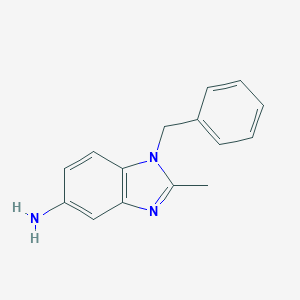

1-bencil-2-metil-1H-1,3-bencimidazol-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine is a useful research compound. Its molecular formula is C15H15N3 and its molecular weight is 237.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalizador en sistemas de resina epoxi

Este compuesto puede emplearse como catalizador para investigar el efecto de los catalizadores en la reacción de curado de sistemas de resina epoxi de bifenilo, que se utilizan en composites y recubrimientos de alto rendimiento .

Actividad antibacteriana

Los derivados de benzimidazol, incluido este compuesto, se han sintetizado y estudiado por su bioactividad predicha y su actividad antibacteriana real, lo que indica un uso potencial en el desarrollo de nuevos agentes antibacterianos .

Investigación proteómica

El compuesto está disponible para su compra como producto para investigación proteómica, lo que sugiere su uso en el estudio de proteínas y sus interacciones dentro de un contexto biológico .

Agente antiviral

Los derivados de benzimidazol se han identificado como potentes agentes antivirales con efectos inhibidores significativos en virus como la hepatitis B, lo que indica posibles aplicaciones terapéuticas .

Perfil farmacológico

El anillo de benzimidazol es conocido por su eficacia en la unión a receptores y sus aplicaciones como sintones para varios compuestos biológicamente importantes, lo que lo convierte en un objetivo para los químicos sintéticos medicinales .

Usos terapéuticos

Se ha encontrado que los análogos de benzimidazol son potentes inhibidores de varias enzimas y tienen usos terapéuticos que incluyen fármacos antidiabéticos, anticancerígenos, antimicrobianos, antiparasitarios, analgésicos, antivirales, antihistamínicos, así como aplicaciones en afecciones neurológicas, endocrinológicas y oftalmológicas .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to have diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert their pharmacological effects.

Biochemical Pathways

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .

Propiedades

IUPAC Name |

1-benzyl-2-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNHMFSRMLZBIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359477 |

Source

|

| Record name | 1-Benzyl-2-methyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14624-97-6 |

Source

|

| Record name | 1-Benzyl-2-methyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)